molecular formula C8H6BrF2NO B12070319 2-(4-Bromophenyl)-2,2-difluoroacetamide

2-(4-Bromophenyl)-2,2-difluoroacetamide

Cat. No.: B12070319
M. Wt: 250.04 g/mol
InChI Key: PAUISRPUWRJAIM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-bromophenylacetic acid with difluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl moiety but lacks the difluoroacetamide group.

    2-(4-Bromophenyl)acetamide: Similar structure but without the fluorine atoms.

    2,2-Difluoroacetamide: Contains the difluoroacetamide group but lacks the bromophenyl moiety.

Uniqueness: 2-(4-Bromophenyl)-2,2-difluoroacetamide is unique due to the combination of the bromophenyl and difluoroacetamide groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

2-(4-bromophenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C8H6BrF2NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

PAUISRPUWRJAIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)(F)F)Br

Origin of Product

United States

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